氢化铝

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

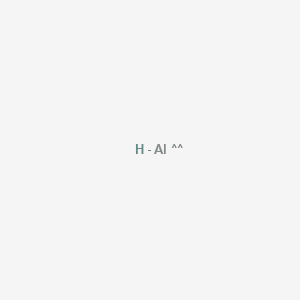

Hydridoaluminium, also known as aluminum hydride, is a chemical compound with the formula AlH . It is a type of chemical entity and a subclass of a chemical compound . The compound is often represented by the canonical SMILES [AlH] .

Synthesis Analysis

The synthesis of hydridoaluminium compounds involves the reaction of aluminium tris(tetrahydroborate) with diethylalane in appropriate molar ratios . This yields the liquid hydridoaluminium tetrahydroborates, Al(BH4)3-xHx (where x = 1 or 2), after removal of the accompanying Al(BH4)3-xEtx (where x = 1 or 2) compounds formed in the redistribution reaction . Another synthesis method involves the reaction of Aluminium tris(tetrahydroborate), Al(BH4)3, with CO at ambient temperatures to give H3B *CO and a colourless, involatile, viscous liquid identified as hydridoaluminium bis(tetrahydroborate), [HA1(BH4)2] .

Molecular Structure Analysis

The structures of AlB2H9 and GaB2H9 have been investigated with ab initio quantum chemical methods . All results are consistent with a C2v structure containing a penta-coordinated central Al or Ga atom . The spectroscopic properties indicate that hydridoaluminium bis(tetrahydroborate) has an associated structure involving Al-H-Al bridges in the liquid phase .

Chemical Reactions Analysis

Aluminium tris(tetrahydroborate), Al(BH4)3, reacts with CO at ambient temperatures to give H3B *CO and a colourless, involatile, viscous liquid identified as hydridoaluminium bis(tetrahydroborate), [HA1(BH4)2] . Slow reduction of CO or its derivatives by [HA1(BH4)2] is responsible presumably for the secondary reactions which yield small amounts of methylated impurities .

Physical and Chemical Properties Analysis

Hydridoaluminium is a colourless, involatile, viscous liquid . The spectroscopic properties indicate that hydridoaluminium bis(tetrahydroborate) has an associated structure involving Al-H-Al bridges in the liquid phase .

科学研究应用

制备‘未协调’氢化铝四氢硼酸盐化合物,Al(BH4)3–xHx(x= 1或2),以及氢化铝(AlH3)物种: 本文讨论了通过铝三(四氢硼酸盐)与二乙基铝作用制备液态氢化铝四氢硼酸盐,Al(BH4)3–xHx(x= 1或2)。研究发现Al(BH4)2H更稳定,但两种化合物在真空中不均衡,产生Al(BH4)3并形成富含Al–H键的残留物,当AlH3单位浓度超过约78 mol% (Oddy & Wallbridge, 1978)时最终凝固。

氢化铝双(四氢硼酸盐) 新合成及一些物理和化学性质

: 本研究探讨了铝三(四氢硼酸盐),Al(BH4)3,与CO在常温下的反应,导致H3B · CO和氢化铝双(四氢硼酸盐),[HA1(BH4)2]n的形成。重点介绍了氢化铝双(四氢硼酸盐)的光谱性质,暗示液相中涉及Al–H–Al桥的相关结构,并且在室温下甲苯溶液中存在不同聚集状态的氢化铝分子。该研究还调查了氢化铝的化学性质,包括与碱的络合和加成到C2H4和B2H6 (Downs & Jones, 1994)。

安全和危害

属性

IUPAC Name |

λ1-alumane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRIOUNJHPCKPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[AlH] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

27.9895 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13967-22-1 |

Source

|

| Record name | Aluminum hydride (AlH) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13967-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1149572.png)